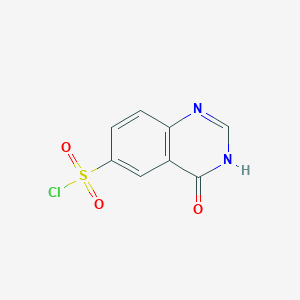

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride

Description

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S and a molecular weight of 244.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its reactivity due to the presence of both sulfonyl chloride and oxo groups, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

4-oxo-3H-quinazoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVWJBGQGDOQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81870-98-6 | |

| Record name | 4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride typically involves the reaction of 4-oxo-3,4-dihydroquinazoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 4-Oxo-3,4-dihydroquinazoline

Reagent: Chlorosulfonic acid (HSO3Cl)

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The oxo group can participate in redox reactions, although these are less common compared to substitution reactions.

Condensation Reactions: The compound can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, acetonitrile, or other polar aprotic solvents

Catalysts: Tertiary amines or other bases to facilitate nucleophilic substitution

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-Oxo-3,4-dihydroquinazoline-6-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

4-Oxo-3,4-dihydroquinazoline-6-sulfonate: Contains a sulfonate group instead of sulfonyl chloride.

3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride: A related compound with a naphthalene ring system.

Uniqueness

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is unique due to its dual functional groups (oxo and sulfonyl chloride), which provide a versatile platform for chemical modifications. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Biological Activity

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula CHClNOS and a molecular weight of 244.66 g/mol. This compound is notable for its reactive sulfonyl chloride group, which plays a significant role in various biochemical reactions, particularly in drug discovery and development.

The biological activity of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is largely attributed to its ability to interact with multiple biological targets. Quinazoline derivatives are known to exhibit anti-inflammatory and analgesic properties by inhibiting key enzymes involved in inflammatory processes, such as nitric oxide synthase (NOS-II), tumor necrosis factor-alpha (TNF-α), and mitogen-activated protein kinases (MAPKs) .

Key Mechanisms Include:

- Covalent Modification: The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of sulfonamide bonds. This reactivity allows for modifications that can inhibit or activate enzymes, influencing cellular signaling pathways and gene expression .

- Cellular Impact: The compound can alter cell function by modifying proteins involved in signaling pathways, potentially leading to changes in cellular metabolism and gene expression .

Research Findings

Recent studies have highlighted the potential applications of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride in various fields:

- Antimicrobial Activity: Compounds derived from quinazolines have shown promising antimicrobial properties. For example, derivatives with specific substitutions have exhibited significant activity against both bacterial and fungal strains .

- Anticancer Potential: Quinazoline derivatives, including those related to 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride, have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, making them potential candidates for cancer treatment .

Case Studies

-

Antimicrobial Efficacy:

A study demonstrated that certain quinazoline derivatives showed enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds with hydroxyl substitutions displayed excellent antimicrobial activities with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . -

Cancer Research:

Research has indicated that 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride derivatives can inhibit EGFR kinase activity effectively. These findings suggest a pathway for developing new anticancer agents targeting specific cancer cell pathways .

Chemical Reactions

The compound undergoes various chemical reactions that contribute to its biological activity:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The sulfonyl chloride can be replaced by nucleophiles like amines or alcohols. |

| Oxidation/Reduction | The oxo group may participate in redox reactions, though less frequently. |

| Condensation Reactions | Can react with carbonyl compounds to form imines or other products. |

Applications in Drug Development

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its derivatives have been explored for their roles in developing anti-inflammatory and analgesic agents . The compound's unique structural features allow researchers to modify it further for enhanced bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.